
5-hydroxy-5-(hydroxymethyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-5-(hydroxymethyl)furan-2(5H)-one can be synthesized by the oxidation of furfural at room temperature in the presence of a TS-1 catalyst. This method yields the compound with a 92% efficiency and involves extraction for isolation . Another practical method involves the oxidation of furan using oxone as the sole oxidant and water as a solvent, making it suitable for industrial applications .
Industrial Production Methods
The industrial production of this compound primarily relies on the oxidation of furfural, a biomass-derived compound. The use of supported metal catalysts in the oxidation, reduction, and reductive aminolysis processes allows for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-(hydroxymethyl)furan-2(5H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The electrophilicity of the carbon atom attached to the hydroxyl group makes it reactive under mild conditions .
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as oxone or supported metal catalysts.
Reduction: Can be achieved using reducing agents like hydrogen in the presence of metal catalysts.
Substitution: Involves nucleophilic reagents that target the electrophilic carbon atom.
Major Products Formed
The major products formed from these reactions include industrially relevant C4 chemicals such as maleic acid, 1,4-butanediol, gamma-butyrolactone, and pyrrolidones .
Scientific Research Applications
5-Hydroxy-5-(hydroxymethyl)furan-2(5H)-one serves as a multipurpose platform for the synthesis of various C4 chemicals from biomass. Its applications span across multiple fields:
Chemistry: Used as a precursor for synthesizing other valuable chemicals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of bio-based chemicals, reducing reliance on petroleum-derived products.
Mechanism of Action
The mechanism of action of 5-hydroxy-5-(hydroxymethyl)furan-2(5H)-one involves its electrophilic carbon atom, which makes it highly reactive under mild conditions. This reactivity allows it to undergo various chemical transformations, leading to the formation of valuable products. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: Another compound with a similar structure but different reactivity and applications.
Gamma-Butyrolactone: A C4 chemical with different industrial applications.
Maleic Acid: An industrially important C4 chemical derived from similar synthetic routes.
Uniqueness
5-Hydroxy-5-(hydroxymethyl)furan-2(5H)-one stands out due to its versatility as a platform chemical for bio-based C4 chemicals. Its ability to undergo various chemical reactions under mild conditions makes it a valuable compound for sustainable chemical synthesis .
Properties
CAS No. |
95016-85-6 |
|---|---|
Molecular Formula |
C5H6O4 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
5-hydroxy-5-(hydroxymethyl)furan-2-one |
InChI |
InChI=1S/C5H6O4/c6-3-5(8)2-1-4(7)9-5/h1-2,6,8H,3H2 |
InChI Key |
OKHURISQISYXCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(OC1=O)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


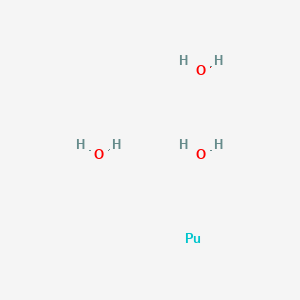
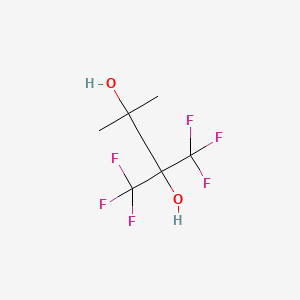
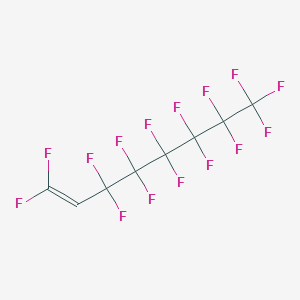
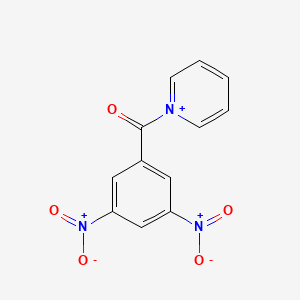
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
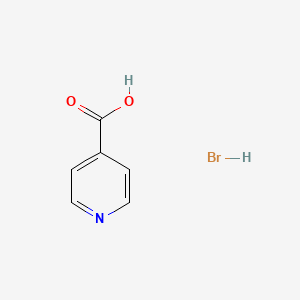
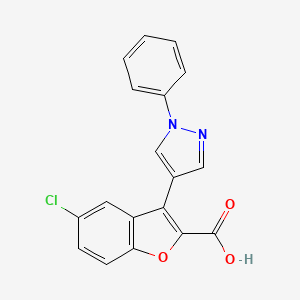
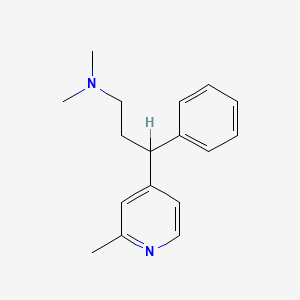
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)

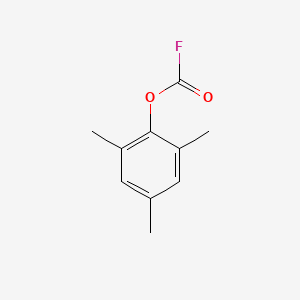
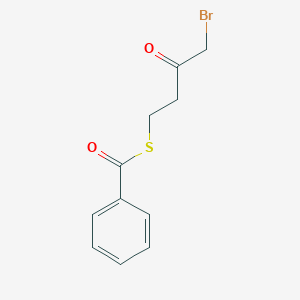
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
